molecular formula C9H8ClFO2 B1309218 3-(3-Chloro-5-fluorophenyl)propanoic acid CAS No. 886498-21-1

3-(3-Chloro-5-fluorophenyl)propanoic acid

Cat. No. B1309218
M. Wt: 202.61 g/mol
InChI Key: TZLTYSVYYYKGDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and conditions. For instance, the synthesis of 3-(trichlorogermyl)propanoic acid and its subsequent reactions with phenylmagnesium bromide to produce different derivatives demonstrate the reactivity of such compounds under specific conditions . Similarly, the production of indole-3-propanoic acid by Clostridium sporogenes indicates that certain propanoic acid derivatives can be biosynthesized by microorganisms .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques. For example, the structure of a phenylboronic acid derivative of 3-chloropropanediol was confirmed by gas chromatography-Fourier transform infrared spectroscopy and gas chromatography-mass spectrometry . Additionally, the crystal structure of an organotin ester of a related compound was determined by X-ray single crystal analysis, revealing a tetrahedral geometry around the tin atom .

Chemical Reactions Analysis

The reactivity of compounds similar to 3-(3-Chloro-5-fluorophenyl)propanoic acid has been studied extensively. The reaction of 3-(trichlorogermyl)propanoic acid with phenylmagnesium bromide to yield various products depending on the molar ratio illustrates the complex chemical behavior of these compounds . The synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride from a related bromo-propanone derivative also showcases the potential for creating diverse molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-(3-Chloro-5-fluorophenyl)propanoic acid can be inferred from the studies on similar substances. For example, the adsorption behavior of the enantiomers of 3-chloro-1-phenyl-1-propanol on a cellulose tribenzoate stationary phase provides insights into the chiral separation potential of related compounds . The stability and degradation rate of 1,3-dichloro-2-propanol in river water also offer information on the environmental persistence of chlorinated propanols .

Scientific Research Applications

Asymmetric Synthesis and Biocatalysis

One of the applications involves the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, showcasing the compound's role as a chiral intermediate in producing antidepressant drugs. The yeast reductase YOL151W exhibited high activity and enantioselectivity, converting the substrate to the (S)-alcohol product with an enantiomeric excess of 100% (Choi et al., 2010).

Material Science and Green Chemistry

In material science, 3-(4-Hydroxyphenyl)propanoic acid, a structurally similar compound, is utilized as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application highlights its role in developing materials with potential for a wide range of applications, emphasizing sustainability and green chemistry principles (Trejo-Machin et al., 2017).

Chemical Synthesis and Characterization

The compound has also been involved in the synthesis of novel benzodiazepines derivatives as analgesic modulators, indicating its potential in creating new therapeutic agents targeting pain modulation. These derivatives were investigated for their analgesic and sedative activities, highlighting the compound's role in synthesizing biologically active molecules (Liu et al., 2018).

Pharmacological Applications

Moreover, the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride from a related precursor demonstrates the compound's relevance in producing antidepressant agents. This application underscores its importance in the pharmacological field, where the quest for new and effective antidepressants continues (Yuan, 2012).

Analytical Chemistry

Additionally, compounds structurally related to 3-(3-Chloro-5-fluorophenyl)propanoic acid have been used in the analytical chemistry field, particularly in the development of methods for separating and characterizing pharmaceutical degradation products. This application is crucial for ensuring drug safety and efficacy (El-Sherbiny et al., 2005).

Safety And Hazards

“3-(3-Chloro-5-fluorophenyl)propanoic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLTYSVYYYKGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396345
Record name 3-(3-Chloro-5-fluorophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-5-fluorophenyl)propanoic acid

CAS RN

886498-21-1
Record name 3-(3-Chloro-5-fluorophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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